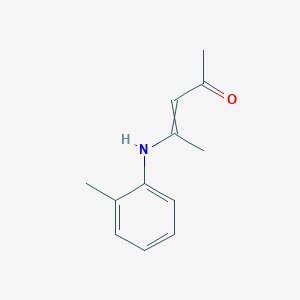
4-(2-Methylanilino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylanilino)pent-3-en-2-one is an enamino ketone with the molecular formula C12H15NO. It is a derivative of 4-(phenylamino)pent-3-en-2-one and presents a roughly planar pentenone backbone . This compound is characterized by an intramolecular N-H…O hydrogen bond and asymmetry in C-C distances, suggesting the presence of unsaturated bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylanilino)pent-3-en-2-one involves the reaction of 4-(phenylamino)pent-3-en-2-one with methylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylanilino)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where the anilino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Scientific Research Applications
4-(2-Methylanilino)pent-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methylanilino)pent-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylamino)pent-3-en-2-one
- 4-Methylpent-3-en-2-one
- 4-Chloropentan-2-one
Comparison
Compared to similar compounds, 4-(2-Methylanilino)pent-3-en-2-one is unique due to its intramolecular hydrogen bonding and planar structure . This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
75924-41-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(2-methylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-6-4-5-7-12(9)13-10(2)8-11(3)14/h4-8,13H,1-3H3 |
InChI Key |
XUEFXWDJSSIJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















